1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride
Overview
Description
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl It is a derivative of pyrrolidinone, featuring an aminopropyl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride typically involves the reaction of pyrrolidin-2-one with 2-aminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification methods such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives.
Scientific Research Applications
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound without the aminopropyl group.
2-Aminopropylpyrrolidine: A similar compound with a different ring structure.
N-Methylpyrrolidinone: A related compound with a methyl group instead of an aminopropyl group.
Uniqueness
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride is unique due to the presence of both the pyrrolidinone ring and the aminopropyl group, which confer distinct chemical properties and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Properties
IUPAC Name |
1-(2-aminopropyl)pyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(8)5-9-4-2-3-7(9)10;/h6H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSIZVWNUAUHNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-29-9 | |
Record name | 2-Pyrrolidinone, 1-(2-aminopropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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